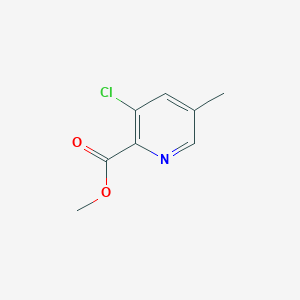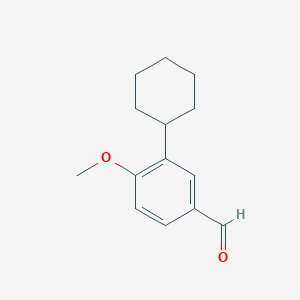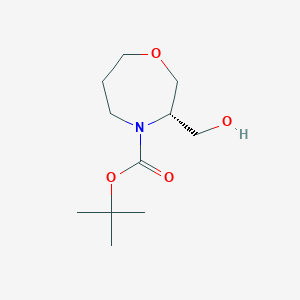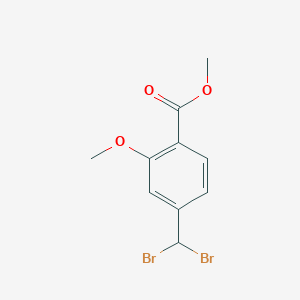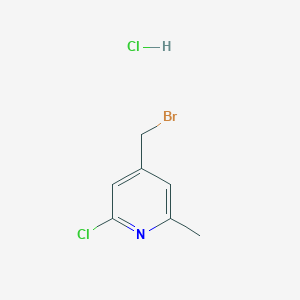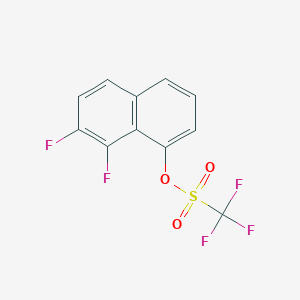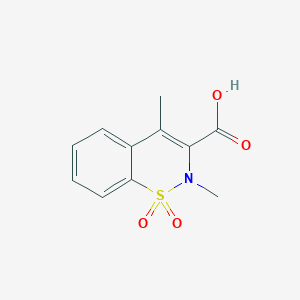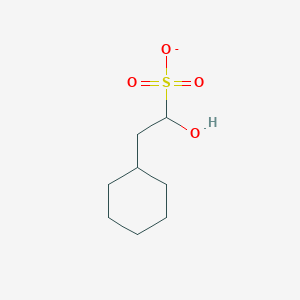
tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate is an organic compound with the molecular formula C13H17BrFNO2 It is a derivative of benzylcarbamate, featuring tert-butyl, bromo, fluoro, and methyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate typically involves the reaction of 4-bromo-3-fluoro-2-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-bromo-3-fluoro-2-methylbenzylamine+tert-butyl chloroformate→tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing better control over reaction conditions and reducing the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzylcarbamates.
Oxidation: Formation of benzylcarbamate derivatives with additional oxygen-containing functional groups.
Reduction: Formation of benzylamines.
Applications De Recherche Scientifique
tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate depends on its specific application. In biochemical contexts, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro substituents can enhance its binding affinity and selectivity for certain molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl bromide: An organobromine compound used as a standard reagent in synthetic organic chemistry.
tert-Butyl bromoacetate: Used in the synthesis of various organic compounds and as a building block for substituted acetates.
Uniqueness
tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both bromo and fluoro groups on the benzene ring can influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C13H17BrFNO2 |
|---|---|
Poids moléculaire |
318.18 g/mol |
Nom IUPAC |
tert-butyl N-[(4-bromo-3-fluoro-2-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H17BrFNO2/c1-8-9(5-6-10(14)11(8)15)7-16-12(17)18-13(2,3)4/h5-6H,7H2,1-4H3,(H,16,17) |
Clé InChI |
WWAYHNKQJJMPMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)Br)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



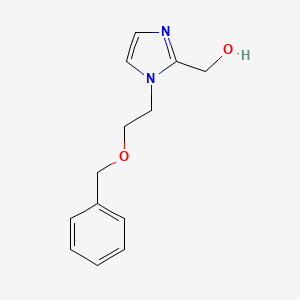
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)
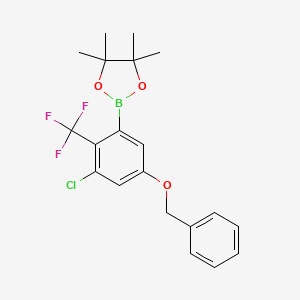
![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
